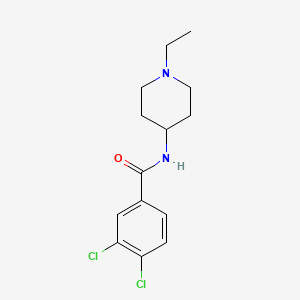![molecular formula C22H17N3OS B4647021 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol](/img/structure/B4647021.png)
2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol
Descripción general
Descripción
2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol, also known as BTPPT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been shown to have herbicidal properties and can be used as a selective herbicide. In material science, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol varies depending on its application. In cancer cells, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In herbicidal applications, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol inhibits the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects
2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol induces DNA damage and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol reduces the production of inflammatory mediators, leading to a decrease in inflammation. In herbicidal applications, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol inhibits chlorophyll biosynthesis, leading to the death of weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol has several advantages for lab experiments, including its high purity and stability. However, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol is also highly toxic and should be handled with care. Its synthesis method is also complex and requires specialized equipment.
Direcciones Futuras
There are several future directions for the study of 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol. In medicine, further studies can be conducted to investigate its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies can be conducted to optimize its herbicidal properties and reduce its toxicity to non-target organisms. In material science, further studies can be conducted to improve its efficiency as a photosensitizer in dye-sensitized solar cells.
In conclusion, 2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is complex, but it has several advantages for lab experiments. Further studies are needed to investigate its potential applications and optimize its properties.
Propiedades
IUPAC Name |
2-(4-benzylsulfanyl-6-phenyl-1,3,5-triazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-19-14-8-7-13-18(19)21-23-20(17-11-5-2-6-12-17)24-22(25-21)27-15-16-9-3-1-4-10-16/h1-14,26H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIIFDRWIEBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4646957.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4646959.png)

![1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4646981.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B4646989.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4646996.png)
![ethyl 4,5-dimethyl-2-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4647000.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4647002.png)

![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4647035.png)
![tert-butyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647048.png)
![6,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4647063.png)
